Permethylsorbitol
Description
Permethylsorbitol is a fully methylated derivative of sorbitol, a sugar alcohol widely used in pharmaceuticals, food additives, and industrial applications. In this compound, all hydroxyl (-OH) groups of sorbitol are replaced by methoxy (-OCH₃) groups. This structural modification enhances its lipophilicity and stability, making it valuable in organic synthesis and as a solvent or stabilizer in specialized formulations. While sorbitol is well-documented for its hygroscopicity and role as a humectant , this compound’s properties are less extensively studied in publicly available literature. Its synthesis typically involves exhaustive methylation reactions, often using reagents like methyl iodide or dimethyl sulfate under alkaline conditions .
Properties
CAS No. |
20746-36-5 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1,2,3,4,5,6-hexamethoxyhexane |
InChI |
InChI=1S/C12H26O6/c1-13-7-9(15-3)11(17-5)12(18-6)10(16-4)8-14-2/h9-12H,7-8H2,1-6H3/t9-,10+,11-,12-/m1/s1 |
InChI Key |
UJQZVTQJKNAPOQ-WRWGMCAJSA-N |
SMILES |
COCC(C(C(C(COC)OC)OC)OC)OC |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](COC)OC)OC)OC)OC |
Canonical SMILES |
COCC(C(C(C(COC)OC)OC)OC)OC |
Other CAS No. |
20746-36-5 |
Synonyms |
permethylsorbitol permethylsorbitol, 1-(13)C-labeled cpd permethylsorbitol, 2-(18)O-labeled cpd permethylsorbitol, 6-(18)O-labeled cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Toxicity Data: Limited toxicological studies are available, though methylated solvents like dimethylformamide (DMF) are known for hepatotoxicity, suggesting this compound may require similar safety evaluations .
- Regulatory Status : Unlike sorbitol (GRAS status in food), this compound lacks regulatory approval for widespread use, necessitating further biocompatibility studies .
Data Tables
Table 1: Physicochemical Properties
| Property | Sorbitol | This compound | Dimethylformamide |
|---|---|---|---|
| Molecular Weight | 182.17 g/mol | 356.36 g/mol | 73.09 g/mol |
| Melting Point | 95°C | 120–125°C | -61°C |
| Water Solubility | High | Low | Miscible |
| logP | -4.3 | ~2.5 | -1.0 |
Table 2: Spectral Signatures
| Technique | Sorbitol | This compound |
|---|---|---|
| ¹³C-NMR | δ 60–75 ppm (C-OH) | δ 50–60 ppm (C-OCH₃) |
| IR (cm⁻¹) | 3200–3600 (O-H stretch) | 1100 (C-O-C stretch) |
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